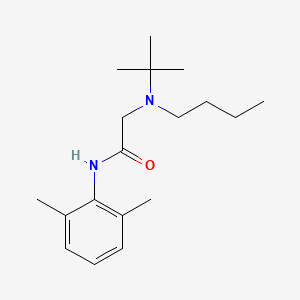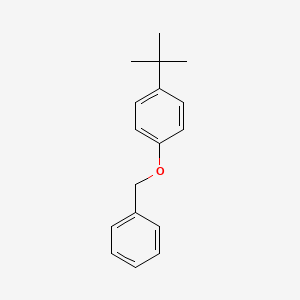
Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a tert-butyl group and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylmethoxy group can be introduced through etherification reactions involving phenol derivatives and appropriate alkylating agents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product .
Types of Reactions:
Oxidation: Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure and temperature.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic changes .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(1,1-dimethylethyl)-3-methyl-2-(phenylmethoxy)-
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-5-methyl-3-(phenylmethoxy)-
Comparison: Compared to similar compounds, Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both tert-butyl and phenylmethoxy groups can enhance its stability and provide distinct chemical properties .
Eigenschaften
CAS-Nummer |
52458-10-3 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-tert-butyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
QBMLBNAXJHSILE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


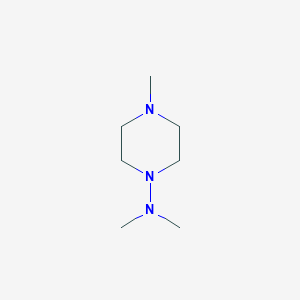
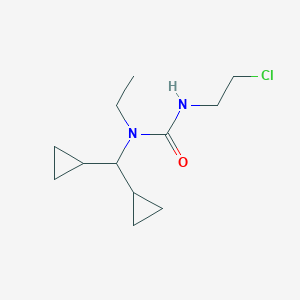

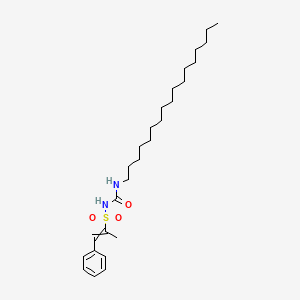
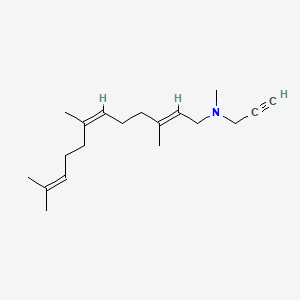
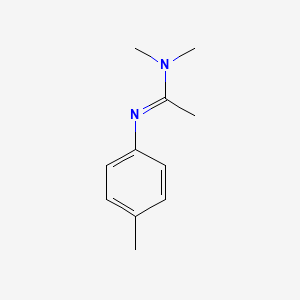
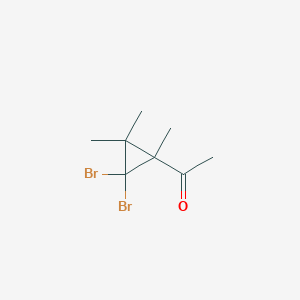
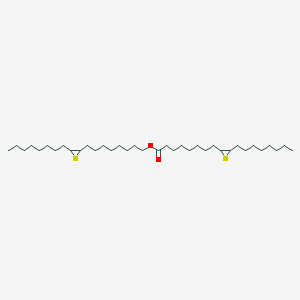
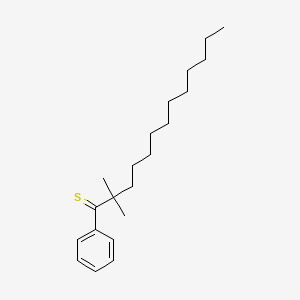

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
